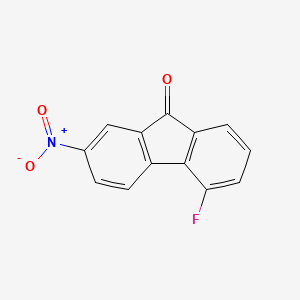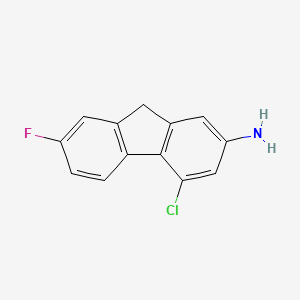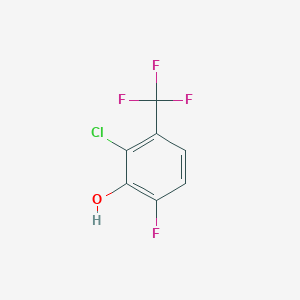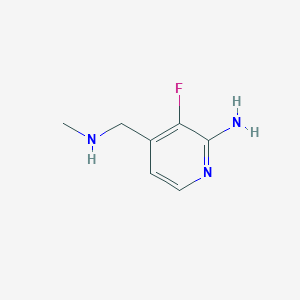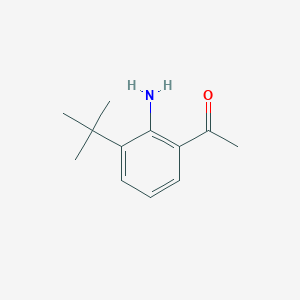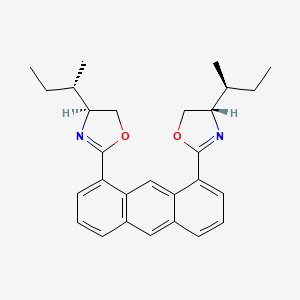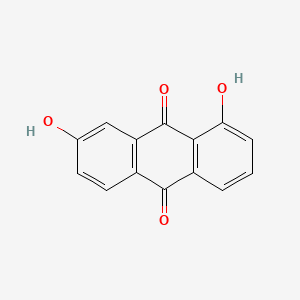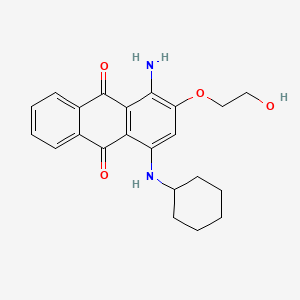![molecular formula C20H16O4 B13129116 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 113681-15-5](/img/structure/B13129116.png)
1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(allyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two allyloxy groups attached to the 1 and 5 positions of the anthracene ring, and two ketone groups at the 9 and 10 positions. Anthracene derivatives, including 1,5-Bis(allyloxy)anthracene-9,10-dione, are known for their photophysical properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(allyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the starting material.
Allylation: The anthraquinone undergoes allylation at the 1 and 5 positions. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,5-Bis(allyloxy)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for 1,5-Bis(allyloxy)anthracene-9,10-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(allyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracenediol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(allyloxy)anthracene-9,10-dione has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Studied for its potential anticancer properties, as anthracene derivatives have shown activity against various cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,5-Bis(allyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications.
Biological Activity: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in photophysical studies.
1,4-Bis(allyloxy)anthracene-9,10-dione: Similar structure but with allyloxy groups at the 1 and 4 positions.
Uniqueness
1,5-Bis(allyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which can influence its photophysical properties and reactivity. The presence of allyloxy groups at the 1 and 5 positions may result in different electronic and steric effects compared to other substituted anthracenes.
Properties
CAS No. |
113681-15-5 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1,5-bis(prop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2 |
InChI Key |
ARVQNLCZLGFJJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


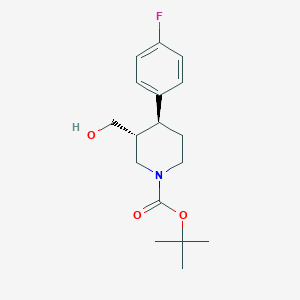
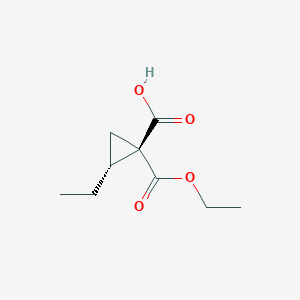
![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
